molecular formula C20H22O3 B4929415 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate

8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate

Cat. No. B4929415
M. Wt: 310.4 g/mol
InChI Key: PMVGRTXYGHOLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate, also known as MHA, is a synthetic compound that has been widely used in scientific research. MHA belongs to the family of cyclohexene derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate involves the inhibition of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a crucial role in regulating mood, behavior, and cognition. By increasing the levels of these neurotransmitters, 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate has been found to have various physiological and behavioral effects.
Biochemical and Physiological Effects:
8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate has been found to have various biochemical and physiological effects, including antidepressant, anxiolytic, and analgesic effects. 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate has also been found to have neuroprotective effects and has been shown to prevent neuronal damage in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate has been found to have anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate in lab experiments is its selectivity for MAO-A. 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate has been found to be a potent and selective inhibitor of MAO-A, which makes it a valuable tool for studying the role of MAO-A in various physiological and behavioral processes. However, one of the limitations of using 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the use of 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate in scientific research. One area of interest is the role of 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate has been found to have neuroprotective effects and has been shown to prevent neuronal damage in animal models of these diseases. Another area of interest is the development of new MAO-A inhibitors based on the structure of 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate. By modifying the structure of 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate, it may be possible to develop more potent and selective MAO-A inhibitors with improved pharmacological properties.
Conclusion:
In conclusion, 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate is a synthetic compound that has been widely used in scientific research as a tool to study the central nervous system. 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate is a potent and selective inhibitor of MAO-A and has been found to have various biochemical and physiological effects. While there are some limitations to using 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate in lab experiments, it remains a valuable tool for studying the role of MAO-A in various physiological and behavioral processes. There are also several future directions for the use of 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate in scientific research, including the development of new MAO-A inhibitors and the study of its potential therapeutic effects in neurodegenerative diseases.

Synthesis Methods

The synthesis of 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate involves the reaction of 3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluorene with acetic anhydride in the presence of a catalyst. The reaction yields 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate as a white crystalline powder, which can be purified by recrystallization. The purity of the final product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate has been extensively used in scientific research as a tool to study the central nervous system. 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate is a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate increases the levels of these neurotransmitters in the brain, leading to various physiological and behavioral effects.

properties

IUPAC Name

(8-methoxy-3a-methyl-3,4,5,10-tetrahydro-2H-cyclopenta[a]fluoren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-12(21)23-19-7-6-18-17-11-13-10-14(22-3)4-5-15(13)16(17)8-9-20(18,19)2/h4-6,10,19H,7-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVGRTXYGHOLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC=C2C1(CCC3=C2CC4=C3C=CC(=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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